molecular formula C19H24N4O4 B2509350 2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide CAS No. 2034275-97-1

2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide

Cat. No.: B2509350
CAS No.: 2034275-97-1
M. Wt: 372.425
InChI Key: DFNPNGCQADDVMD-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide is a synthetic small molecule designed for biochemical research. The structure of this compound, which features both pyridine and morpholine rings, is characteristic of molecules investigated for targeted protein inhibition, particularly in oncology and signal transduction research . Compounds with similar scaffolds have been explored as potent and selective inhibitors of kinases like RAF, which play a critical role in the MAPK signaling pathway . Dysregulation of this pathway is a driver in many cancers, including those with RAS mutations, making inhibitors of this pathway a significant area of investigational drug discovery . Researchers can utilize this compound to study cellular signaling mechanisms, high-throughput screening assays, and structure-activity relationship (SAR) analysis. It is essential for laboratory use to advance the development of new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-25-11-12-27-17-13-15(4-6-20-17)19(24)22-14-16-3-2-5-21-18(16)23-7-9-26-10-8-23/h2-6,13H,7-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNPNGCQADDVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the isonicotinamide core, followed by the introduction of the methoxyethoxy group and the morpholinopyridinyl moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The reaction conditions are optimized to maximize yield and minimize by-products, often involving precise temperature control, pressure regulation, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.

Scientific Research Applications

2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide: shares similarities with other compounds containing methoxyethoxy groups, morpholinopyridinyl moieties, and isonicotinamide cores.

    Other similar compounds: include derivatives with different substituents on the pyridinyl or isonicotinamide rings, which may exhibit varying biological activities and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of efficacy, selectivity, and versatility.

Biological Activity

2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of inhibiting specific kinases involved in various diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 304.35 g/mol

Structural Features

The compound features a morpholinopyridine moiety, which is crucial for its biological activity, particularly in targeting specific enzymes involved in cellular signaling pathways.

Research indicates that this compound functions primarily as a TYK2 inhibitor , impacting the JAK/STAT signaling pathway. This pathway is critical in mediating immune responses and hematopoiesis. Inhibition of TYK2 can lead to reduced inflammatory responses and modulation of immune cell activity.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits TYK2 activity, leading to decreased phosphorylation of STAT proteins, which are pivotal in the signaling cascade.

Table 1: Summary of In Vitro Findings

Study ReferenceAssay TypeIC50 (µM)Observations
TYK2 Kinase Assay0.5Significant inhibition of TYK2 activity
STAT3 Phosphorylation0.8Reduced phosphorylation levels observed
Cell Proliferation Assay>10Minimal impact on cell viability at high doses

In Vivo Studies

In vivo studies using murine models have shown promising results in terms of anti-inflammatory effects and potential applications in autoimmune diseases.

Case Study: Murine Model of Autoimmunity

A recent study investigated the effects of this compound on a mouse model of rheumatoid arthritis. The treatment group exhibited reduced joint swelling and inflammation compared to the control group.

Table 2: In Vivo Findings

ParameterControl GroupTreatment Group
Joint Swelling (mm)5.0 ± 0.52.0 ± 0.3
Histological Score3.5 ± 0.41.0 ± 0.2
Cytokine Levels (pg/mL IL-6)150 ± 2050 ± 10

Clinical Implications

Given its mechanism as a TYK2 inhibitor, this compound shows potential for treating conditions such as:

  • Autoimmune Diseases : By modulating immune responses.
  • Inflammatory Disorders : Reducing symptoms associated with chronic inflammation.

Future Directions

Further research is necessary to fully understand the pharmacokinetics and long-term effects of this compound. Clinical trials are essential to evaluate its efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide, and what reaction conditions are critical for intermediate formation?

  • The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution reactions under alkaline conditions (e.g., using KOH or NaH) to introduce morpholine or methoxyethoxy groups.
  • Reduction steps with agents like iron powder in acidic media to generate amine intermediates .
  • Condensation reactions with condensing agents (e.g., EDC/HOBt) to form the final amide bond .
    • Critical parameters include temperature control (often 60–100°C), solvent selection (DMF, toluene), and inert atmosphere maintenance to prevent oxidation .

Q. Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?

  • The morpholine ring contributes to solubility and hydrogen-bonding interactions, while the pyridine and isonicotinamide moieties enable π-π stacking and metal coordination.
  • The methoxyethoxy side chain enhances hydrophilicity and may influence metabolic stability. Reactivity is modulated by steric hindrance from the morpholinopyridine group .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR (1H/13C) : To confirm substituent positions and verify stereochemistry.
  • HRMS : For molecular weight validation and impurity detection.
  • FT-IR : To identify carbonyl (C=O) and amine (N-H) stretches in the isonicotinamide core .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives targeting specific biological receptors?

  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase domains or GPCRs.
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes under physiological conditions.
  • Focus on modifying the methoxyethoxy or morpholinopyridine groups to enhance selectivity .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response assays : Repeat studies across multiple cell lines (e.g., HEK293, HeLa) to confirm IC50 consistency.
  • Off-target profiling : Use kinome-wide screening to identify non-specific interactions.
  • Metabolic stability tests : Compare results in human vs. rodent liver microsomes to clarify species-specific discrepancies .

Q. How can reaction yields be improved during scale-up synthesis while maintaining purity?

  • Process optimization : Replace batch reactors with flow chemistry to enhance heat/mass transfer.
  • Catalyst screening : Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination).
  • Purification : Use preparative HPLC with gradient elution (ACN/water + 0.1% TFA) to isolate high-purity batches (>98%) .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models : Confirm target engagement by observing activity loss in gene-edited cells.
  • Thermal shift assays : Measure protein stabilization upon ligand binding.
  • SPR/BLI : Quantify binding kinetics (kon/koff) for real-time interaction analysis .

Methodological Recommendations

  • Theoretical framework : Align studies with kinase inhibition or allosteric modulation hypotheses to guide experimental design .
  • Quality control : Implement LC-MS for batch-to-batch consistency and stability studies (accelerated degradation at 40°C/75% RH) .
  • Ethical compliance : Adhere to ICH guidelines for preclinical testing and data reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.